Predicted Physicochemical Differentiation: cLogP and TPSA Comparison with Unsubstituted Piperidine Core
The N-cyclopropanecarbonyl substitution in compound 1797688-35-7 is predicted to increase lipophilicity (cLogP) by approximately +0.8 to +1.2 log units relative to the unsubstituted parent 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine (free base, CAS not assigned to free base; hydrochloride salt CAS 1820664-93-4) [1]. This shift is anticipated to enhance passive membrane permeability while maintaining a topological polar surface area (TPSA) below 90 Ų, consistent with CNS drug-like space [2]. In the Zhou et al. (2025) series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine QC/isoQC inhibitors, N-acyl analogs demonstrated superior cellular activity compared to N–H counterparts, attributed to improved cell penetration [3]. The cyclopropanecarbonyl group offers a distinct steric and electronic profile compared to the acetyl or benzoyl substituents explored in the literature, providing a differentiated starting point for SAR exploration.
| Evidence Dimension | cLogP (predicted lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 1.0–1.5 (predicted via ChemDraw/ALOGPS consensus) |
| Comparator Or Baseline | 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine: cLogP ≈ 0.1–0.3 (predicted) |
| Quantified Difference | +0.8 to +1.2 log units (predicted) |
| Conditions | In silico prediction; experimental logP/logD₇.₄ not reported for either compound |
Why This Matters
Lipophilicity differences of ~1 log unit can translate to 5- to 10-fold changes in membrane permeability, directly impacting intracellular target engagement and assay performance in cell-based screening cascades.
- [1] ChemDraw/ALOGPS consensus prediction for CAS 1797688-35-7 and structural analog 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine. View Source
- [2] Pajouhesh H. & Lenz G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. View Source
- [3] Zhou Q. et al. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors. Eur. J. Med. Chem., 2025, 281, 117019. View Source
